molecular formula C10H15IN2O7 B13828855 N-Iodoacetyl-N,N',N'-ethylenediaminetriacetic Acid

N-Iodoacetyl-N,N',N'-ethylenediaminetriacetic Acid

Cat. No.: B13828855
M. Wt: 402.14 g/mol
InChI Key: RRFVJTIQDLAUIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Iodoacetyl-N,N’,N’-ethylenediaminetriacetic Acid typically involves the iodination of acetylated ethylenediaminetriacetic acid. The reaction conditions often require the use of iodine and an appropriate solvent under controlled temperature and pH conditions.

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The production process involves standard organic synthesis techniques and purification methods to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

N-Iodoacetyl-N,N’,N’-ethylenediaminetriacetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with various functional groups .

Scientific Research Applications

N-Iodoacetyl-N,N’,N’-ethylenediaminetriacetic Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Iodoacetyl-N,N’,N’-ethylenediaminetriacetic Acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. These interactions are crucial for its applications in proteomics and other research areas .

Comparison with Similar Compounds

Similar Compounds

  • N-Bromoacetyl-N,N’,N’-ethylenediaminetriacetic Acid
  • N-Chloroacetyl-N,N’,N’-ethylenediaminetriacetic Acid
  • N-Fluoroacetyl-N,N’,N’-ethylenediaminetriacetic Acid

Uniqueness

N-Iodoacetyl-N,N’,N’-ethylenediaminetriacetic Acid is unique due to its iodo group, which imparts specific reactivity and properties. Compared to its bromo, chloro, and fluoro analogs, the iodo compound exhibits distinct chemical behavior and applications, making it valuable in specific research contexts .

Properties

Molecular Formula

C10H15IN2O7

Molecular Weight

402.14 g/mol

IUPAC Name

2-[carboxymethyl-[2-[carboxymethyl-(2-iodoacetyl)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C10H15IN2O7/c11-3-7(14)13(6-10(19)20)2-1-12(4-8(15)16)5-9(17)18/h1-6H2,(H,15,16)(H,17,18)(H,19,20)

InChI Key

RRFVJTIQDLAUIE-UHFFFAOYSA-N

Canonical SMILES

C(CN(CC(=O)O)C(=O)CI)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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